molecular formula C12H10N2O3 B14365136 6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione CAS No. 90441-02-4

6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione

Cat. No.: B14365136
CAS No.: 90441-02-4
M. Wt: 230.22 g/mol
InChI Key: IUEBTDMNRHMOLD-UHFFFAOYSA-N
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Description

6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a fused benzene and quinoxaline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione typically involves the condensation of 1,2-diaminobenzene with appropriate carbonyl compounds. One common method includes the reaction of 1,2-diaminobenzene with 2,3-diketones under acidic conditions to form the quinoxaline ring system. The reaction is usually carried out in solvents such as ethanol or acetic acid at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, which can have different functional groups attached to the benzene ring .

Scientific Research Applications

6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-Nitro-2,3-dioxo-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide
  • 2,3-Dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline

Uniqueness

Compared to similar compounds, 6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl group, for example, can participate in hydrogen bonding, influencing its reactivity and interactions with biological targets .

Properties

90441-02-4

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2,3-dihydrobenzo[f]quinoxaline-6,7,10-triol

InChI

InChI=1S/C12H10N2O3/c15-7-1-2-8(16)11-10(7)9(17)5-6-12(11)14-4-3-13-6/h1-2,5,15-17H,3-4H2

InChI Key

IUEBTDMNRHMOLD-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2C(=N1)C=C(C3=C(C=CC(=C32)O)O)O

Origin of Product

United States

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